3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione
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Overview
Description
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione typically involves a multi-step process. One common method includes the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by a series of reactions to introduce the chromene moiety . The reaction conditions often require the use of strong acids like nitric acid for nitration and various catalysts to facilitate the formation of the chromene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, such as 3-nitrobenzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 3-nitrobenzyl alcohol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzyl alcohol: Similar structure but lacks the chromene moiety.
3-nitrobenzaldehyde: Precursor in the synthesis of the target compound.
Chromene derivatives: Various chromene derivatives with different substituents.
Uniqueness
3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is unique due to the presence of both the nitrobenzyl and chromene groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1000697-52-8 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methyl]-7,8-dihydro-6H-chromene-2,5-dione |
InChI |
InChI=1S/C16H13NO5/c18-14-5-2-6-15-13(14)9-11(16(19)22-15)7-10-3-1-4-12(8-10)17(20)21/h1,3-4,8-9H,2,5-7H2 |
InChI Key |
YGRWIGHHEBBPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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